molecular formula C13H8ClNO3 B1613751 3-Chloro-3'-nitrobenzophenone CAS No. 494203-12-2

3-Chloro-3'-nitrobenzophenone

Cat. No.: B1613751
CAS No.: 494203-12-2
M. Wt: 261.66 g/mol
InChI Key: GAEBFYZMMWAODI-UHFFFAOYSA-N
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Description

3-Chloro-3’-nitrobenzophenone is an organic compound that belongs to the class of benzophenones It is characterized by the presence of a chloro group at the 3-position and a nitro group at the 3’-position of the benzophenone structure

Preparation Methods

Synthetic Routes and Reaction Conditions

3-Chloro-3’-nitrobenzophenone can be synthesized through a multi-step process involving Friedel-Crafts acylation and nitration reactions. One common method involves the reaction of 3-nitrobenzoyl chloride with chlorobenzene in the presence of a Lewis acid catalyst such as anhydrous aluminum chloride. The reaction proceeds as follows:

    Friedel-Crafts Acylation: 3-Nitrobenzoyl chloride reacts with chlorobenzene in the presence of anhydrous aluminum chloride to form 3-chloro-3’-nitrobenzophenone.

    Nitration: The resulting product is then subjected to nitration to introduce the nitro group at the desired position.

Industrial Production Methods

In industrial settings, the production of 3-chloro-3’-nitrobenzophenone may involve large-scale reactions using similar synthetic routes. The process typically includes careful control of reaction conditions such as temperature, pressure, and the use of appropriate solvents to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-3’-nitrobenzophenone undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Reduction: 3-Chloro-3’-aminobenzophenone.

    Substitution: Various substituted benzophenone derivatives depending on the nucleophile used.

Scientific Research Applications

3-Chloro-3’-nitrobenzophenone has several applications in scientific research, including:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential use in the development of pharmaceuticals.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-chloro-3’-nitrobenzophenone involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that may interact with cellular components. The chloro group can participate in substitution reactions, leading to the formation of new compounds with different biological activities.

Comparison with Similar Compounds

Similar Compounds

  • 4-Chloro-3-nitrobenzophenone
  • 3,3’-Dichlorobenzophenone
  • 3,3’-Dinitrobenzophenone

Uniqueness

3-Chloro-3’-nitrobenzophenone is unique due to the specific positioning of the chloro and nitro groups, which imparts distinct chemical and physical properties

Properties

IUPAC Name

(3-chlorophenyl)-(3-nitrophenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8ClNO3/c14-11-5-1-3-9(7-11)13(16)10-4-2-6-12(8-10)15(17)18/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GAEBFYZMMWAODI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)C2=CC(=CC=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30641506
Record name (3-Chlorophenyl)(3-nitrophenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30641506
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

261.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

494203-12-2
Record name (3-Chlorophenyl)(3-nitrophenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30641506
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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